2-amino-3-(4-ethoxybenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide

Description

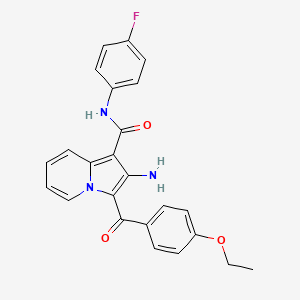

2-Amino-3-(4-ethoxybenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a 4-ethoxybenzoyl group at position 3 and a 4-fluorophenyl-substituted carboxamide at position 1. The 4-fluorophenyl moiety introduces electronegativity, which may modulate binding interactions via dipole effects or steric hindrance.

Properties

IUPAC Name |

2-amino-3-(4-ethoxybenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN3O3/c1-2-31-18-12-6-15(7-13-18)23(29)22-21(26)20(19-5-3-4-14-28(19)22)24(30)27-17-10-8-16(25)9-11-17/h3-14H,2,26H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUTWYLNDDMNMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-3-(4-ethoxybenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₈H₁₈FNO₃

- Molecular Weight : 313.34 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈FNO₃ |

| Molecular Weight | 313.34 g/mol |

| LogP | 4.12 |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound may exhibit:

- Antitumor Activity : The compound has shown potential in inhibiting the growth of cancer cell lines through apoptosis induction and cell cycle arrest.

- Anti-inflammatory Properties : It may modulate inflammatory pathways, reducing cytokine production and inflammatory mediator release.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

- Anticancer Activity : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry assays.

- Antimicrobial Properties : Preliminary antimicrobial assays indicated that the compound exhibits activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent.

- Neuroprotective Effects : Some studies have suggested that the compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Table 2: Summary of Biological Activities

| Activity | Observations |

|---|---|

| Antitumor | Induces apoptosis in cancer cells |

| Anti-inflammatory | Reduces cytokine levels |

| Antimicrobial | Effective against various bacteria |

| Neuroprotective | Protects against oxidative stress |

Case Studies

Several case studies have explored the biological effects of this compound:

- Case Study 1 : A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics.

- Case Study 2 : In an animal model of inflammation, administration of the compound significantly reduced paw edema and inflammatory markers in serum, suggesting effective anti-inflammatory properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of indolizine carboxamides with variations in benzoyl and aryl substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Notes:

- Fluorine or nitro groups (e.g., 4-fluorobenzoyl in , 3-nitrobenzoyl in ) introduce electronegativity or electron-withdrawing effects, which may influence π-π stacking or hydrogen bonding in target interactions.

- Carboxamide Substituent Effects: The 4-fluorophenyl group in the target compound balances steric bulk and electronic effects. Evidence suggests halogen size (F, Cl, Br, I) on aryl groups has minimal impact on enzyme inhibition potency in related scaffolds (e.g., maleimide derivatives with IC₅₀ values ranging 4.34–7.24 μM) .

Synthetic Considerations :

- Similar compounds are synthesized via nucleophilic substitution or cyclocondensation reactions. For example, details the use of K₂CO₃ in dry DMF and column chromatography for purification, a protocol likely applicable to the target compound .

- Ethoxy and nitro substituents may require protective groups (e.g., ethoxy via benzylation) to prevent undesired side reactions during synthesis.

Research Findings and Implications

While direct biological data for the target compound are absent in the provided evidence, insights can be extrapolated:

- Lipophilicity vs. Bioactivity : The 4-ethoxy group may improve blood-brain barrier penetration compared to polar methoxy or nitro analogs, making it suitable for central nervous system targets .

- Electronic Effects : Fluorine’s electronegativity on the 4-fluorophenyl group could enhance binding affinity to enzymes or receptors reliant on dipole interactions, as seen in fluorine’s role in optimizing drug candidates .

- Structural Uniqueness : The combination of 4-ethoxybenzoyl and 4-fluorophenyl distinguishes the target compound from analogs, offering a unique profile for structure-activity relationship (SAR) studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.